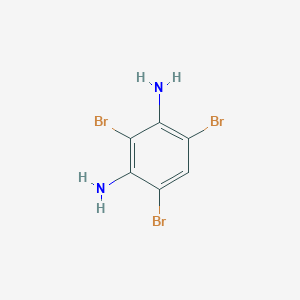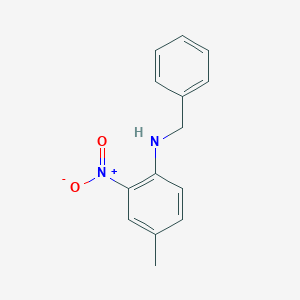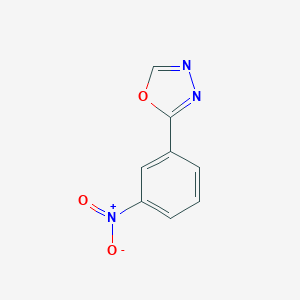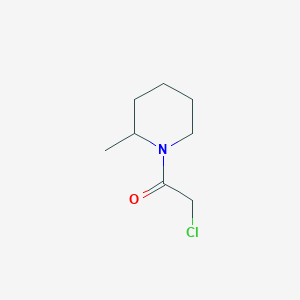![molecular formula C17H18N4OS B079603 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline CAS No. 13462-96-9](/img/structure/B79603.png)
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, also known as EBT, is a popular pH indicator dye used in scientific research. It is a synthetic organic compound with a molecular formula of C18H20N4O2S and a molar mass of 360.44 g/mol. EBT is commonly used in biochemical and physiological experiments due to its unique properties, including its ability to change color based on pH levels.
Mechanism Of Action
The mechanism of action of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reversible protonation of the nitrogen atom in the benzothiazole ring. In acidic solutions, the nitrogen atom becomes protonated, causing the molecule to become more polar and resulting in a shift in the absorption spectrum towards shorter wavelengths. In basic solutions, the nitrogen atom loses its proton, causing the molecule to become less polar and resulting in a shift in the absorption spectrum towards longer wavelengths.
Biochemical And Physiological Effects
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and dispose of.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a pH indicator dye is its ability to change color over a wide range of pH values (4.0-6.0). This makes it a versatile dye that can be used in a variety of experiments. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively easy to synthesize and is readily available.
One limitation of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is that its color change is not very distinct. This can make it difficult to accurately determine the pH of a sample. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not very stable and can degrade over time, resulting in inaccurate readings.
Future Directions
There are several potential future directions for research involving 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. One area of interest is the development of more stable and precise pH indicator dyes that can be used in a wider range of experiments. Additionally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a fluorescent probe for the detection of specific molecules in biological samples. Finally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in the development of new diagnostic tools for diseases that involve changes in pH levels.
Synthesis Methods
The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reaction of 6-ethoxy-2-mercaptobenzothiazole and N,N-dimethylaniline in the presence of sodium nitrite and hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is a relatively simple process that can be performed in a laboratory setting.
Scientific Research Applications
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is widely used as a pH indicator dye in scientific research. It is commonly used in biochemical and physiological experiments to monitor changes in pH levels. 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is also used in microbiology to differentiate between bacteria based on their ability to produce acid. In addition, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is used in analytical chemistry to determine the acidity of various samples.
properties
CAS RN |
13462-96-9 |
|---|---|
Product Name |
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
Molecular Formula |
C17H18N4OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18N4OS/c1-4-22-14-9-10-15-16(11-14)23-17(18-15)20-19-12-5-7-13(8-6-12)21(2)3/h5-11H,4H2,1-3H3 |
InChI Key |
BNOGWUGERKZTLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
synonyms |
2-[p-(Dimethylamino)phenylazo]-6-ethoxybenzothiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















